Paraquat-d8 Dichloride

Descripción general

Descripción

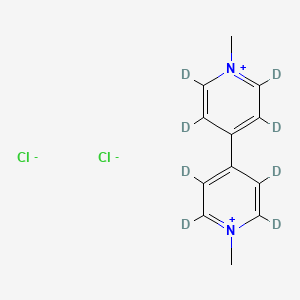

Paraquat-d8 Dichloride, also known as 1,1′-Dimethyl-4,4′-bipyridinium-2,2′,3,3′,5,5′,6,6′-d8 dichloride, is a deuterated form of paraquat dichloride. This compound is primarily used as an analytical standard in various scientific studies due to its stable isotopic labeling. Paraquat itself is a well-known herbicide used to control weeds and unwanted vegetation in agricultural settings .

Aplicaciones Científicas De Investigación

Analytical Chemistry

Paraquat-d8 dichloride serves as a reference standard for the quantification of paraquat residues in agricultural products. It is utilized in LC-MS/MS to determine paraquat levels in various matrices, including potatoes, cereals, and pulses. The isotopic labeling enhances the accuracy of detection methods by allowing differentiation between the labeled and unlabeled compounds during analysis .

Environmental Studies

The compound is employed in environmental testing to assess the presence of paraquat in soil and water samples. Its deuterated form aids in understanding the degradation pathways and environmental impact of paraquat applications. Studies have shown that paraquat can persist in the environment, affecting soil microbiota and arthropod populations .

Toxicological Research

Research involving this compound has been pivotal in understanding the toxic effects of paraquat on human health and ecosystems. For instance, studies have linked paraquat exposure to adverse health outcomes such as respiratory issues and potential reproductive effects . The compound's unique properties allow researchers to trace its metabolic pathways and excretion patterns in biological systems.

Data Tables

| Application Area | Description | Method Used |

|---|---|---|

| Analytical Chemistry | Reference standard for quantifying residues in food products | LC-MS/MS |

| Environmental Testing | Assessment of paraquat presence in soil and water | Isotope dilution analysis |

| Toxicological Studies | Investigation of health impacts associated with paraquat exposure | Animal studies; metabolic profiling |

Case Study 1: Environmental Impact Assessment

A study conducted on the effects of paraquat dichloride application on soil arthropods demonstrated significant changes in diversity and abundance post-application. The research utilized this compound to track its environmental fate and impact on non-target organisms . Results indicated that repeated applications led to a decline in arthropod populations, suggesting potential ecological risks.

Case Study 2: Human Health Risk Evaluation

Research evaluating maternal exposure to paraquat found associations with adverse birth outcomes. Using this compound as a tracer allowed researchers to better understand exposure levels among pregnant women living near agricultural fields treated with the herbicide . This study underscored the importance of monitoring pesticide residues to protect public health.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Paraquat-d8 Dichloride involves the deuteration of paraquat dichloride. This process typically includes the exchange of hydrogen atoms with deuterium atoms in the bipyridinium structure. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure complete deuteration .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production is carried out under stringent quality control measures to meet the standards required for analytical applications .

Análisis De Reacciones Químicas

Types of Reactions: Paraquat-d8 Dichloride undergoes various chemical reactions, including:

Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced bipyridinium species.

Substitution: Substitution reactions involving the exchange of chloride ions with other anions are also possible.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen under light exposure.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Substitution: Reagents like silver nitrate can facilitate the exchange of chloride ions with other anions.

Major Products:

Oxidation: Formation of reactive oxygen species and subsequent oxidative stress products.

Reduction: Formation of reduced bipyridinium species.

Substitution: Formation of new bipyridinium salts with different anions.

Mecanismo De Acción

Paraquat-d8 Dichloride exerts its effects primarily through the generation of reactive oxygen species (ROS). The compound targets the chloroplasts in plant cells, diverting the flow of electrons from Photosystem I. This diversion leads to the production of toxic superoxide radicals, which rapidly disintegrate cell membranes and tissues, causing dehydration and death of the plant . In biological systems, the generation of ROS can lead to oxidative stress, cellular damage, and apoptosis .

Comparación Con Compuestos Similares

Paraquat-d8 Dichloride is unique due to its deuterated nature, which provides enhanced stability and allows for precise analytical measurements. Similar compounds include:

Paraquat Dichloride: The non-deuterated form, widely used as a herbicide.

Diquat Dibromide: Another bipyridinium herbicide with similar applications but different chemical properties.

Methyl Viologen Dichloride: A related compound used in redox chemistry and as a herbicide.

These compounds share similar herbicidal properties but differ in their chemical structures and specific applications .

Actividad Biológica

Paraquat-d8 dichloride, a deuterated form of the well-known herbicide paraquat, is recognized for its significant biological activity, particularly in relation to its toxicological effects on humans and animals. This article delves into the biological activity of this compound, examining its mechanisms of action, toxicokinetics, case studies, and research findings.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 1910-42-5 |

| Molecular Formula | C₁₂H₁₄Cl₂N₂ |

| Molecular Weight | 257.159 g/mol |

| Density | 1.25 g/cm³ |

| Melting Point | >300 °C |

| Boiling Point | 175 °C |

Paraquat functions primarily as a non-selective contact herbicide, exerting its effects through the generation of reactive oxygen species (ROS). Upon cellular uptake, paraquat undergoes redox cycling, leading to the production of superoxide radicals that induce oxidative stress. This process is responsible for cellular damage across various organ systems, particularly affecting the lungs and kidneys.

Key Mechanisms

- Reactive Oxygen Species Production : Paraquat generates superoxide anions that contribute to lipid peroxidation and mitochondrial dysfunction .

- Cellular Damage : The compound activates nuclear factor kappa B (NF-κB), leading to inflammatory responses and apoptosis in affected tissues .

- Tissue Distribution : Paraquat is actively transported into lung tissues, which is a primary site for toxicity, resulting in conditions such as pneumonitis and pulmonary fibrosis .

Toxicokinetics

The absorption and elimination of paraquat are critical for understanding its biological activity. Studies indicate that paraquat is rapidly absorbed following ingestion but is also promptly excreted unchanged in urine within 12-24 hours. The pharmacokinetics can be described by a two-compartment model:

- Initial Phase : Rapid distribution to various tissues.

- Elimination Phase : Slow elimination from deeper compartments, particularly affecting the kidneys over extended periods .

Case Studies

Several case studies illustrate the severe consequences of paraquat exposure:

- Case Report of Acute Poisoning :

- Long-term Effects on Survivors :

-

Epidemiological Study on Parkinson's Disease :

- In agricultural populations exposed to paraquat, a significant correlation was found between exposure levels and increased risk of developing Parkinson's disease. The study indicated that both residential and occupational proximity to paraquat applications heightened risk factors for neurodegenerative diseases .

Research Findings

Recent research has focused on various aspects of this compound's biological activity:

- Toxicity Studies : Laboratory studies have classified paraquat as highly toxic via inhalation and moderately toxic orally. The compound has been linked to severe pulmonary effects in chronic exposure scenarios .

- Mechanisms of Action in Mitochondria : Research indicates that paraquat disrupts mitochondrial function by increasing permeability and inducing apoptosis through ROS generation .

Propiedades

IUPAC Name |

2,3,5,6-tetradeuterio-1-methyl-4-(2,3,5,6-tetradeuterio-1-methylpyridin-1-ium-4-yl)pyridin-1-ium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2.2ClH/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;;/h3-10H,1-2H3;2*1H/q+2;;/p-2/i3D,4D,5D,6D,7D,8D,9D,10D;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKAKWIAUPDISJ-FUIWBTGGSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C([N+](=C(C(=C1C2=C(C(=[N+](C(=C2[2H])[2H])C)[2H])[2H])[2H])[2H])C)[2H].[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858282 | |

| Record name | 1,1'-Dimethyl(~2~H_8_)-4,4'-bipyridin-1-ium dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347841-45-6 | |

| Record name | 1,1'-Dimethyl(~2~H_8_)-4,4'-bipyridin-1-ium dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 347841-45-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.